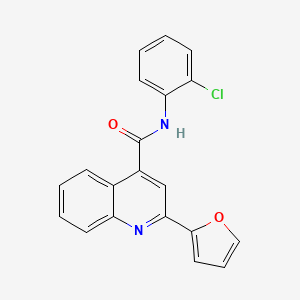
N-(2-chlorophenyl)-2-(2-furyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, similar to N-(2-chlorophenyl)-2-(2-furyl)-4-quinolinecarboxamide, often involves multi-step synthetic routes that start from basic quinoline or its analogs. A common approach involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride in situ, followed by coupling with appropriate amine or phenol derivatives. For instance, the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide, a compound structurally related to our target molecule, was achieved using a procedure that involves the coupling of quinoline-3-carboxylic acid with 4-aminoacetophenone, highlighting a method that could be adapted for synthesizing this compound (Polo-Cuadrado et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by detailed spectroscopic and crystallographic studies. X-ray diffraction, FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy are commonly employed to elucidate the structure. For example, studies have shown that the quinoline carboxamide derivatives crystallize in specific space groups, with molecular geometry optimizations conducted using DFT methods to confirm the structural attributes (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. Electrophilic substitution reactions, such as bromination, nitration, formylation, and acylation, can be performed, targeting different positions on the quinoline nucleus based on the substituents' nature and positions. The reactivity pattern of these compounds provides valuable insights into their chemical behavior and potential applications (Aleksandrov et al., 2011).
Applications De Recherche Scientifique
Crystal Structure and Computational Analysis
N-(2-chlorophenyl)-2-(2-furyl)-4-quinolinecarboxamide and related compounds have been studied for their structural properties through methods such as single crystal X-ray diffraction, Hirshfeld surface analysis, and DFT studies. These studies provide insights into the molecular geometry, hydrogen bond interactions, and theoretical UV-Vis spectra, contributing to a deeper understanding of the compound's electronic and structural characteristics (Polo-Cuadrado et al., 2021).
Reactivity and Chemical Synthesis
Research on the reactivity of quinoline derivatives, including this compound, has led to developments in synthetic chemistry, such as deproto-metallation using mixed lithium-zinc and lithium-copper bases. This method has been applied to synthesize 2-substituted quinolines, demonstrating the compound's versatility in chemical synthesis (Marquise et al., 2014).
Donor-Acceptor Polymers
The compound has found applications in the development of donor-acceptor type π-conjugated polymers, which have potential uses in fast-switching, low-band-gap, p- and n-dopable materials. These polymers, incorporating 2,3-di(2-furyl) quinoxaline moieties, exhibit unique optical properties and have been explored for their electrochromic applications, showcasing the compound's role in advanced material science (Xu et al., 2015).
Biological and Pharmacological Activities
This compound derivatives have been investigated for various biological activities. Studies on related quinoline carboxamides have explored their potential as analgesic and anti-inflammatory agents, highlighting the therapeutic applications of these compounds in medicine (Mishra et al., 1988).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-7-2-4-9-17(15)23-20(24)14-12-18(19-10-5-11-25-19)22-16-8-3-1-6-13(14)16/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDBWOLBUDSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)
![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)
![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)
![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)
![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)